

(S)-Albuterol Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-Albuterol Hydrochloride

CAS No.: 50293-91-9

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albuterol, a cornerstone in the management of bronchospasms, is a chiral molecule traditionally administered as a racemic mixture of its (R)- and (S)-enantiomers. While the therapeutic effects are almost exclusively attributed to (R)-albuterol (levalbuterol), the (S)-enantiomer is not merely an inert component. Emerging evidence indicates that (S)-albuterol possesses distinct pharmacological and toxicological properties, including pro-inflammatory and pro-constrictory effects, that may counteract the benefits of its counterpart and contribute to adverse clinical outcomes. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, pharmacology, and formulation considerations of **(S)-Albuterol Hydrochloride**, offering a critical resource for researchers and drug development professionals in the respiratory field. A thorough understanding of the distinct characteristics of each enantiomer is paramount for the rational design and development of safer and more effective β_2 -adrenergic agonist therapies.

The Significance of Chirality in Albuterol Therapy

In pharmaceutical sciences, the stereochemistry of a drug molecule can have profound implications for its pharmacological and toxicological profile. Chiral drugs, which exist as non-superimposable mirror images called enantiomers, often exhibit different interactions with the chiral environment of the body, such as receptors and enzymes. Albuterol is a classic example of a chiral drug where the two enantiomers, (R)-albuterol and (S)-albuterol, display markedly different biological activities.

The bronchodilatory effects of racemic albuterol are mediated by the (R)-enantiomer, which acts as a potent agonist at the β_2 -adrenergic receptor.[1][2] In contrast, (S)-albuterol has a much lower affinity for this receptor and is considered a distomer, an enantiomer with undesirable or no activity.[3][4] For many years, (S)-albuterol was considered biologically inert. However, extensive research has revealed that it is not pharmacologically silent and may contribute to some of the adverse effects observed with the chronic use of racemic albuterol.[2][4]

Physicochemical Properties of (S)-Albuterol Hydrochloride

A comprehensive understanding of the physicochemical properties of **(S)-Albuterol Hydrochloride** is fundamental for its synthesis, formulation, and analytical characterization.

Property	Value	Source(s)
Chemical Name	4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride	PubChem
Synonyms	(+)-Salbutamol Hydrochloride, (S)-Salbutamol HCl	PubChem
CAS Number	50293-91-9	PubChem
Molecular Formula	C13H22ClNO3	PubChem
Molecular Weight	275.77 g/mol	PubChem
Appearance	White to off-white crystalline solid	
Melting Point	Approximately 187°C (for the corresponding (R)-enantiomer HCl salt)	[5]
Solubility	Water: ~180 mg/mL (for the corresponding (R)-enantiomer HCl salt)	[5]
Ethanol: Soluble	[6]	
DMSO: ~5 mg/mL	[6]	
DMF: ~10 mg/mL	[6]	
pKa	Phenolic hydroxyl group: 9.3	[7]
Secondary amine group:	10.3	[7]
Specific Optical Rotation	Positive (+)	

Note: Some data, such as melting point and solubility, are reported for the (R)-enantiomer hydrochloride salt (Levalbuterol HCl) due to its greater availability in the literature. These values are expected to be identical for the (S)-enantiomer.

Synthesis and Stereoselective Separation

The production of enantiomerically pure **(S)-Albuterol Hydrochloride** can be achieved through two primary strategies: stereoselective synthesis or resolution of the racemic mixture.

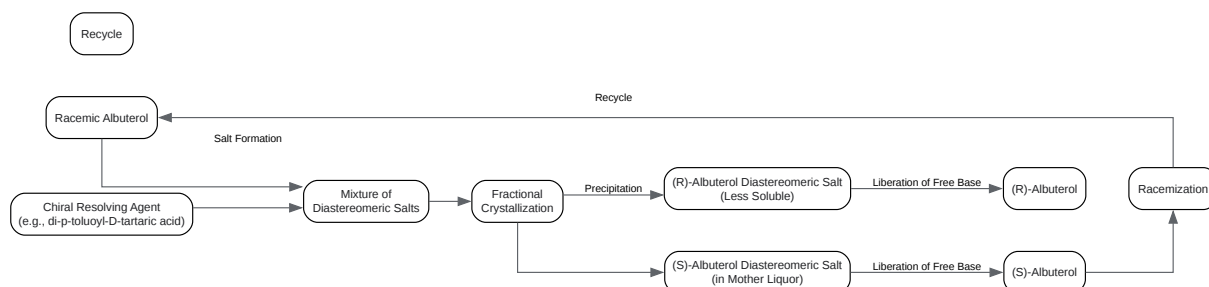
Stereoselective Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly from achiral or chiral starting materials. One approach involves the asymmetric reduction of a prochiral ketone precursor using a chiral catalyst. For instance, a key intermediate can be reduced using a chiral borane catalyst generated in situ from a chiral amino alcohol, such as (R)-diphenylprolinol, and a borine precursor like sodium borohydride.^[8] This method introduces the desired stereocenter with high enantioselectivity.

Chiral Resolution of Racemic Albuterol

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. The most common technique involves the formation of diastereomeric salts by reacting the racemic base with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A well-documented method for the resolution of racemic albuterol involves the use of di-*p*-toluoyl-D-tartaric acid as the resolving agent.^{[9][10]} The (R)-albuterol forms a less soluble diastereomeric salt, which precipitates from the solution, leaving the (S)-albuterol enriched in the mother liquor. The (S)-albuterol can then be recovered and purified. The undesired (S)-enantiomer can be racemized and recycled to improve the overall yield of the desired (R)-enantiomer in an industrial setting.^{[10][11]}



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Figure 1. Workflow for the chiral resolution of racemic albuterol.

Analytical Methodologies for Chiral Purity Assessment

Ensuring the enantiomeric purity of **(S)-Albuterol Hydrochloride** is critical for research and pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

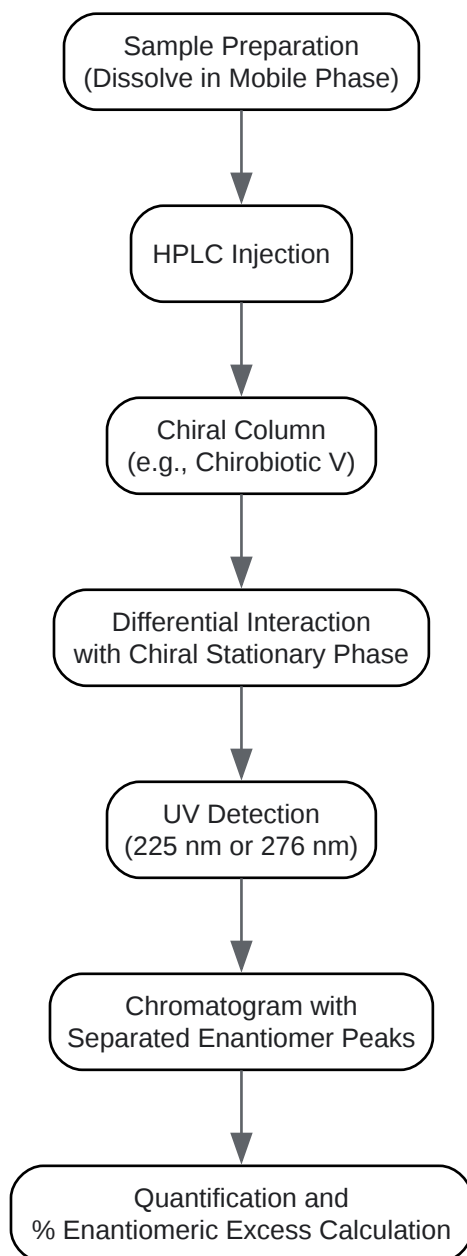
Chiral HPLC Method

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of albuterol, leading to their separation. Vancomycin-based CSPs have been shown to be effective for the enantioseparation of albuterol.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

- Column: A chiral column, such as a Chirobiotic V (vancomycin) column (e.g., 250 mm x 4.6 mm, 5 μ m), is recommended.
- Mobile Phase: A typical mobile phase consists of a mixture of methanol, acetic acid, and triethylamine (e.g., 100/0.02/0.01, v/v/v). The exact composition may require optimization.
- Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
- Detection: UV detection at 225 nm or 276 nm is appropriate for albuterol.
- Sample Preparation: Dissolve the **(S)-Albuterol Hydrochloride** sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
- Injection Volume: A 10-20 μ L injection volume is typically used.
- Analysis: The retention times for the (S)- and (R)-enantiomers will be different, allowing for their quantification and the determination of enantiomeric excess (% ee).



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Figure 2. Experimental workflow for chiral HPLC analysis.

Pharmacological and Toxicological Profile

While (R)-albuterol is the therapeutically active enantiomer, (S)-albuterol is not inert and exhibits a distinct pharmacological and toxicological profile.

Receptor Binding and Activity

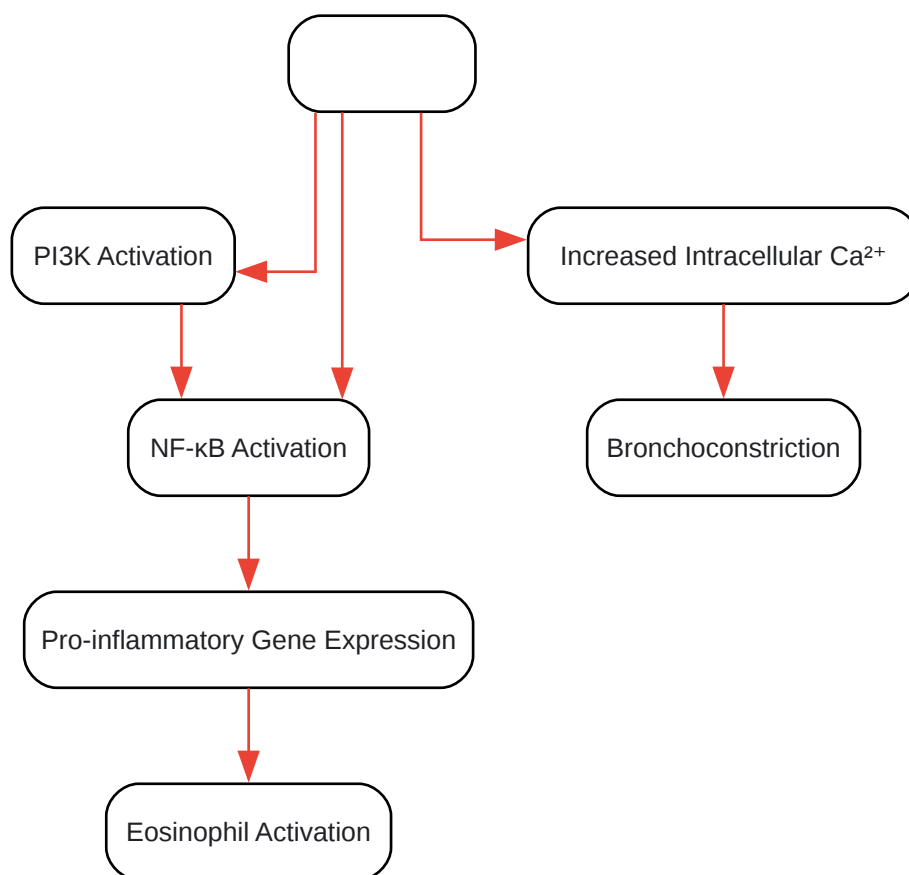
(S)-Albuterol has a significantly lower binding affinity for the β 2-adrenergic receptor compared to (R)-albuterol, with some studies reporting a 100- to 150-fold difference.^{[3][4]} Consequently, it does not contribute to the bronchodilatory effects of racemic albuterol.^[2]

Pro-inflammatory and Pro-constrictory Effects

Contrary to being inactive, (S)-albuterol has been shown to possess pro-inflammatory and pro-constrictory properties.^[1] Studies have demonstrated that (S)-albuterol can:

- Increase intracellular calcium: It can elevate intracellular calcium levels in airway smooth muscle cells, which can promote muscle contraction.^[2]
- Activate pro-inflammatory pathways: (S)-albuterol has been shown to activate pro-inflammatory signaling pathways, including phosphoinositide 3-kinase (PI3K) and nuclear factor-kappa B (NF- κ B), in human bronchial smooth muscle cells.^[12]
- Enhance bronchoconstrictor responses: In animal models, (S)-albuterol has been observed to intensify bronchoconstrictor responses.^[2]
- Promote eosinophil activation: It can also promote the activation of eosinophils, key inflammatory cells in asthma.^[2]

These actions may explain some of the paradoxical reactions, such as increased airway hyperresponsiveness, observed with the long-term, high-dose use of racemic albuterol.^{[2][4]}



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Figure 3. Pro-inflammatory signaling pathways of (S)-albuterol.

Formulation and Stability Considerations

The formulation and stability of **(S)-Albuterol Hydrochloride** are critical aspects for its potential use in research and development. As a single enantiomer, its stability profile may differ from the racemic mixture.

Formulations of albuterol for inhalation are typically aqueous solutions. The hydrochloride salt of albuterol is used to enhance its water solubility.[5] Stability studies on racemic albuterol sulfate solutions have shown that they are chemically stable for extended periods when stored at room temperature and protected from light.[13] However, the physical stability can be affected by factors such as crystal growth, which is influenced by the drug's solubility and the presence of co-solvents.[13]

For single-enantiomer formulations, it is crucial to conduct dedicated stability studies to assess both chemical degradation and the potential for racemization under various storage conditions. The pH of the formulation is a critical parameter to control, as it can affect both the chemical stability and the solubility of the drug.

Conclusion

The once-held belief that (S)-albuterol is an inert component of racemic albuterol has been convincingly refuted by a growing body of scientific evidence. This technical guide has elucidated the distinct chemical, pharmacological, and toxicological properties of **(S)-Albuterol Hydrochloride**. Its pro-inflammatory and pro-constrictory actions, mediated through pathways such as PI3K and NF- κ B activation, underscore the importance of considering the effects of individual enantiomers in drug development. For researchers and drug development professionals, a thorough understanding of the characteristics of (S)-albuterol is not merely an academic exercise but a crucial step towards the development of more refined and safer respiratory therapeutics. The continued investigation into the nuanced roles of each albuterol enantiomer will undoubtedly pave the way for next-generation bronchodilators with improved clinical outcomes.

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